2,3,6-Trifluorobenzoic acid
Overview
Description
2,3,6-Trifluorobenzoic acid is a trifluorinated analogue of Benzoic acid . It is a very useful synthetic intermediate that is commonly used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II .
Molecular Structure Analysis
The molecular formula of 2,3,6-Trifluorobenzoic acid is C7H3F3O2 . It has an average mass of 176.093 Da and a monoisotopic mass of 176.008514 Da .Physical And Chemical Properties Analysis
2,3,6-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . It has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.6±3.0 cm3 .Scientific Research Applications
Malaria Research
Field
This compound is used in the field of Biomedical Research , specifically in Malaria Research .
Method of Application
While the exact experimental procedures are not detailed in the sources, the general method involves using 2,3,6-Trifluorobenzoic acid as a synthetic intermediate in the chemical synthesis of inhibitors .
Results or Outcomes
The outcomes of this application are the production of inhibitors that can potentially be used in the treatment of malaria .
Medicament Synthesis
Field
This compound is used in the field of Pharmaceutical Research .
Application
2,3,6-Trifluorobenzoic acid is used as an intermediate in the synthesis of medicaments . Some of these compounds are intermediates for antibacterials such as quinolone carboxylic acids .
Method of Application
The compound is synthesized from commercially available 2,3,4,5-trifluorobenzoic acid through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Results or Outcomes
The outcomes of this application are the production of medicaments, specifically antibacterials such as quinolone carboxylic acids .
Organic Chemistry
Field
This compound is used in the field of Organic Chemistry .
Application
2,3,6-Trifluorobenzoic acid is a trifluorinated analogue of Benzoic acid. It is a very useful synthetic intermediate in various organic synthesis reactions .
Method of Application
The exact experimental procedures are not detailed in the sources, but the general method involves using 2,3,6-Trifluorobenzoic acid as a synthetic intermediate in various organic synthesis reactions .
Results or Outcomes
The outcomes of this application are the production of various organic compounds .
Material Science
Field
This compound is used in the field of Material Science .
Application
2,3,6-Trifluorobenzoic acid is used as a precursor in the synthesis of materials .
Method of Application
The compound is used in the synthesis of materials. The exact experimental procedures are not detailed in the sources .
Results or Outcomes
The outcomes of this application are the production of materials for various applications .
Analytical Chemistry
Field
This compound is used in the field of Analytical Chemistry .
Application
2,3,6-Trifluorobenzoic acid is used as a matrix for laser desorption/ionization (LDI) mass spectrometry .
Method of Application
The compound is used in the preparation of samples for mass spectrometry. The exact experimental procedures are not detailed in the sources .
Results or Outcomes
The outcomes of this application are the production of spectra that can be used for the identification and quantification of compounds .
Physical Chemistry
Field
This compound is used in the field of Physical Chemistry .
Application
2,3,6-Trifluorobenzoic acid is used in studies of molecular structure and properties .
Method of Application
The compound is used in various experimental procedures to study its physical properties. The exact experimental procedures are not detailed in the sources .
Results or Outcomes
The outcomes of this application are the production of data that can be used to understand the physical properties of the compound .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,6-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUPHQGQNHDGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334236 | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorobenzoic acid | |
CAS RN |
2358-29-4 | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2358-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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